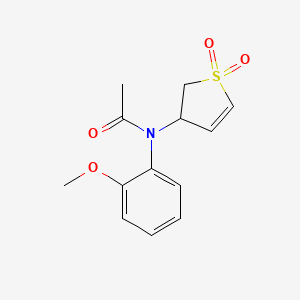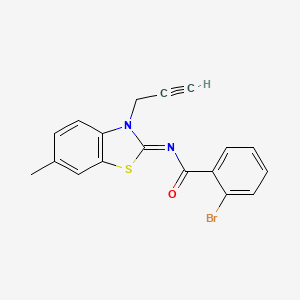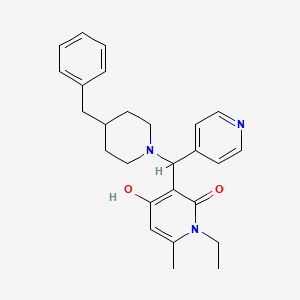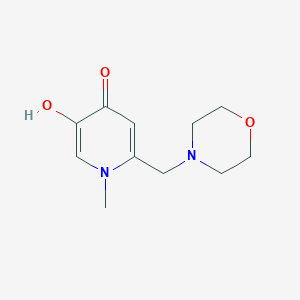![molecular formula C15H11FN2O3S2 B2910711 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 313469-71-5](/img/structure/B2910711.png)
4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of a fluorine atom, the formation of the benzo[d]thiazole ring, and the attachment of the benzamide moiety. Researchers have employed diverse synthetic routes, optimizing reaction conditions and yields. Notably, the yield of 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is approximately 58% .
Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its properties and interactions. It comprises a benzamide core linked to a benzo[d]thiazole ring, with a fluorine substituent at the 4-position. The methylsulfonyl group enhances its stability and lipophilicity. Detailed spectroscopic analyses (such as NMR and MS) confirm its structure .
Physical And Chemical Properties Analysis
Mécanisme D'action
Target of Action
Similar compounds with a thiazole ring have been found to target a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets and induce various changes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, indicating that they may influence numerous biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME).
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives may be influenced by the environment, which could potentially affect their action and efficacy .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its significant anti-inflammatory and anti-cancer properties make it a potential candidate for the development of novel therapeutics. However, its mechanism of action is not fully understood, and further research is required to elucidate its precise mode of action. Additionally, its potential side effects and toxicity need to be thoroughly investigated before it can be considered for clinical use.
Orientations Futures
There are several future directions for the research of 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide. One of the main areas of research is the elucidation of its mechanism of action, which will provide insights into its potential therapeutic applications. Additionally, further studies are required to investigate its potential side effects and toxicity. Furthermore, its efficacy in combination with other anti-inflammatory and anti-cancer agents needs to be evaluated. Finally, its potential applications in other fields, such as neurodegenerative disorders and infectious diseases, need to be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it exhibits significant anti-inflammatory and anti-cancer properties. However, further research is required to elucidate its mechanism of action, potential side effects, and toxicity. Its potential applications in other fields also need to be explored, making it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves the reaction of 4-fluoro-2-aminobenzamide and 6-(methylsulfonyl)benzo[d]thiazole in the presence of a suitable solvent and reagents. The reaction proceeds via an intermediate which is further treated with suitable reagents to obtain the final product. The synthesis of this compound has been reported in several scientific articles, and it is considered to be a relatively simple and efficient process.
Applications De Recherche Scientifique
4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, it has been reported to possess anti-cancer properties and has shown promising results in the treatment of several types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
4-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S2/c1-23(20,21)11-6-7-12-13(8-11)22-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIGNUDIVKSRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide](/img/structure/B2910628.png)
![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B2910631.png)


![Methyl 3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2910637.png)


![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2910643.png)

![2-ethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2910645.png)
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/no-structure.png)
![N-(2-chlorobenzyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2910648.png)

